molecular formula C13H16O B11905146 6-(tert-Butyl)-2H-chromene

6-(tert-Butyl)-2H-chromene

Cat. No.: B11905146
M. Wt: 188.26 g/mol
InChI Key: NSRPAEYWLJXGSD-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. The tert-butyl group attached to the chromene structure significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.

    Reduction: Reduction reactions can convert the chromene to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Chromanones or chromones.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes depending on the substituent introduced.

Scientific Research Applications

6-(tert-Butyl)-2H-chromene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2H-chromene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chromene structure can participate in electron transfer processes, making it a potential antioxidant. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: A compound with antioxidant properties used in various industrial applications.

    2,4,6-Tri-tert-butylphenol: Known for its stability and use in polymer production.

Uniqueness

6-(tert-Butyl)-2H-chromene is unique due to its chromene structure combined with the tert-butyl group This combination imparts specific chemical properties and reactivity patterns that are distinct from other tert-butyl-substituted compounds

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-tert-butyl-2H-chromene

InChI

InChI=1S/C13H16O/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-7,9H,8H2,1-3H3

InChI Key

NSRPAEYWLJXGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC=C2

Origin of Product

United States

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